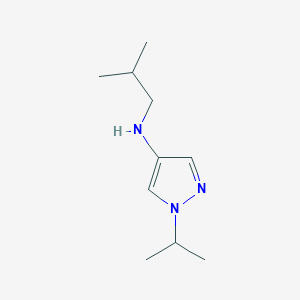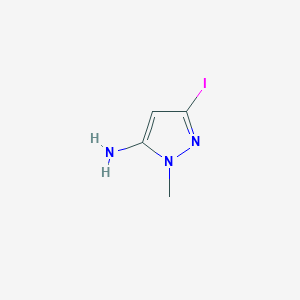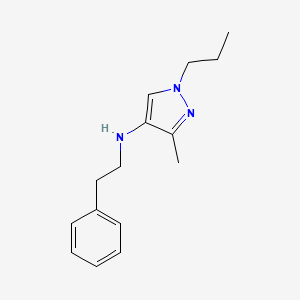
2,3-Dihydro-1-benzofuran-5-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1-benzofuran-5-sulfonic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a sulfonic acid group at the 5-position of the benzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions, followed by sulfonation to introduce the sulfonic acid group . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. For instance, transition-metal catalysis can be used to facilitate the cyclization of aryl acetylenes . The choice of catalyst and reaction conditions can significantly impact the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydro-1-benzofuran-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds .
Applications De Recherche Scientifique
2,3-Dihydro-1-benzofuran-5-sulfonic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1-benzofuran-5-sulfonic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and viral replication . The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has a similar benzofuran core but differs in the functional groups attached to the ring.
5-Isobenzofuransulfonic acid: Another benzofuran derivative with a sulfonic acid group, but with different substitution patterns.
Uniqueness: 2,3-Dihydro-1-benzofuran-5-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonic acid group at the 5-position enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
2,3-dihydro-1-benzofuran-5-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPMCVYBNUWJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine](/img/structure/B11731972.png)
![3-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11731973.png)
![1-ethyl-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11731977.png)
![(3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11731984.png)
![butyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731991.png)
![[2-(Dimethylamino)ethyl][(2-methylphenyl)methyl]amine hydrochloride](/img/structure/B11731995.png)
![N-[(4-ethoxyphenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732012.png)
![2-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11732021.png)
![2-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11732022.png)



-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11732040.png)
![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11732044.png)
